![molecular formula C11H19NO5 B088888 (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid CAS No. 1212688-40-8](/img/structure/B88888.png)
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of closely related compounds involves intricate methods designed to install specific functional groups while maintaining the desired stereochemistry. For instance, an improved synthesis method for a structurally similar compound utilized a modified Pictet-Spengler reaction, achieving high yield and enantiomeric excess through recrystallization steps (Liu et al., 2008). Another example includes the synthesis of perfluoro-tert-butyl hydroxyproline derivatives via a Mitsunobu reaction, emphasizing the strategic introduction of functional groups to enhance the molecule's utility in medicinal chemistry and NMR applications (Tressler & Zondlo, 2014).
Molecular Structure Analysis
The molecular and crystal structure of related compounds has been extensively studied, revealing insights into their conformational dynamics and intermolecular interactions. For instance, X-ray analysis of a derivative showed the Z-configuration of the cyclopropane ring and highlighted the role of hydrogen bonding in determining the molecule's conformation in the crystal state (Cetina et al., 2003).
Chemical Reactions and Properties
Chemical transformations of this compound and its analogs often leverage the reactive functional groups present, such as the tert-butoxycarbonyl group and hydroxypiperidine moiety. These functionalities are pivotal in facilitating various chemical reactions, including ring expansions, Grignard additions, and oxidation-reduction processes, to synthesize new chiral bicyclic 3-hydroxypiperidines with high diastereoselectivity (Wilken et al., 1997).
Scientific Research Applications
Biologically Active Compounds Synthesis
Natural carboxylic acids, derived from plants, exhibit significant biological activities such as antioxidant, antimicrobial, and cytotoxic activities. The structure-related activity of selected carboxylic acids suggests that the presence of hydroxyl groups and the carboxyl group contribute to their bioactivity. This implies that compounds like "(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid" could be explored for their potential in synthesizing biologically active molecules with specific functionalities (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition Insights
Carboxylic acids are known for their flexibility and usage as precursors for various industrial chemicals. Their role as microbial inhibitors is critical, especially in fermentative production processes involving engineered microbes. Understanding the impact of carboxylic acids on microbial cell membranes and internal pH could help in engineering robust strains for industrial applications (Jarboe et al., 2013).
Drug Synthesis from Biomass-Derived Levulinic Acid
Levulinic acid, a key biomass-derived chemical, serves as a versatile building block in drug synthesis due to its carbonyl and carboxyl functional groups. Its application in synthesizing a variety of value-added chemicals and its potential in medicine highlight the importance of carboxylic acid derivatives in reducing drug synthesis costs and simplifying synthesis steps. This area offers a promising avenue for utilizing "(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid" in novel drug synthesis pathways (Zhang et al., 2021).
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (boc) group is known to be aprotecting group . Protecting groups are introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The mode of action of this compound is likely related to its Boc group. The Boc group can be removed under acidic conditions, a process known as deprotection . This deprotection allows the previously protected functional group to participate in subsequent chemical reactions .
Biochemical Pathways
The deprotection of the Boc group allows for the selective formation of peptide bonds .
Pharmacokinetics
The boc group’s deprotection could potentially influence these properties by altering the compound’s polarity and solubility .
Result of Action
The result of the compound’s action is the deprotection of the Boc group, which allows the previously protected functional group to participate in subsequent chemical reactions . This can lead to the formation of new compounds, such as peptides in the case of Boc-protected amino acids .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For example, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid .
Safety and Hazards
properties
IUPAC Name |
(2R,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAZZUFIDGXTDA-JGVFFNPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid |
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